molecular formula C12H11NO4 B1321991 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione CAS No. 391212-30-9

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Cat. No.: B1321991
CAS No.: 391212-30-9
M. Wt: 233.22 g/mol
InChI Key: VNKMDVSRTVGDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is an organic compound with the molecular formula C12H11NO4 It is a derivative of isoindoline-1,3-dione, featuring a vinyloxyethoxy substituent

Biochemical Analysis

Biochemical Properties

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter cell signaling pathways associated with neurotransmission . Furthermore, its inhibition of β-amyloid protein aggregation can impact cellular processes related to neurodegeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric binding site of the dopamine receptor D3, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, its inhibition of β-amyloid protein aggregation involves binding to the aggregation-prone regions of the protein, preventing its accumulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained modulation of target proteins and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects, such as anti-inflammatory and analgesic properties without inducing gastric lesions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione typically involves the reaction of 2-(vinyloxy)ethanol with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction proceeds as follows:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The vinyloxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted isoindoline-1,3-dione derivative.

Scientific Research Applications

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: Features a vinyloxyethoxy substituent.

    Isoindoline-1,3-dione: The parent compound without the vinyloxyethoxy group.

    N-hydroxyphthalimide: A related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its vinyloxyethoxy substituent, which imparts distinct chemical properties and reactivity compared to its parent compound and related derivatives .

Properties

IUPAC Name

2-(2-ethenoxyethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKMDVSRTVGDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624388
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391212-30-9
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391212-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part A: Synthesis of 2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2H), 7.75 (m, 2H), 6.46 (dd, J=14.3, 6.7 Hz, 1H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3H).
Name
2-(2-Vinyloxy-ethoxy)-isoindole-1,3-dione Ethylene glycol vinyl ether
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
18.22 g
Type
reactant
Reaction Step One
Name
Diethylazodicarboxylate
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethylene glycol vinyl ether (9.88 g, 112 mmol), triphenylphosphine (29.4 g, 112 mmol), and N-hydroxyphthalimide (18.22 g, 111.7 mmol) were combined in 300 mL of anhydrous tetrahydrofuran and cooled to 0° C. (ice bath). Diethylazodicarboxylate (18.0 mL, 114 mmol) was added dropwise over 15 min and the resultant reaction mixture was allowed to warm to ambient temperature over 18 h. The reaction mixture was concentrated to a paste and the solids were filtered and washed with chloroform. The filtrate was further concentrated and filtered again, washing the solids with chloroform. The remaining chloroform solution was concentrated to an oil. The oil was dissolved in absolute ethanol (75 mL). Scratching with a glass rod induced crystallization. The crystals were collected and recrystallized from hot ethanol to afford colorless needles of 2-(2-vinyloxy-ethoxy)-isoindole-1,3-dione (13.8 g, 53% yield): 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 2 H), 7.75 (m, 2 H), 6.46 (dd, J=14.3, 6.7 Hz, 1 H), 4.45 (m, 2H), 4.16 (dd, J=14.4, 2.2 Hz), 4.02 (m 3 H).
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Quantity
18.22 g
Type
reactant
Reaction Step Three
Name
Diethylazodicarboxylate
Quantity
18 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.